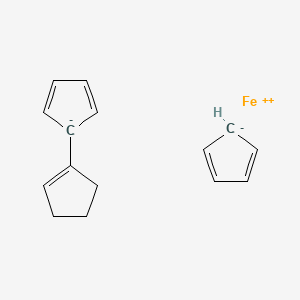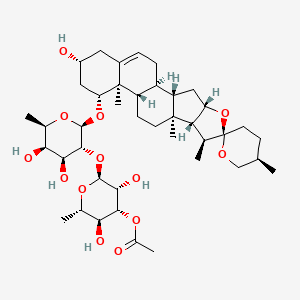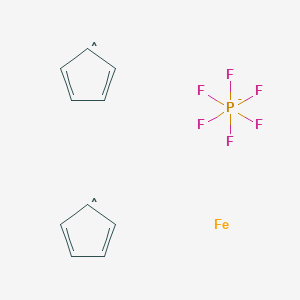
Cyclopentenylferrocene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopentenylferrocene derivatives, including those with cyclohexyl, cyclohexenyl, and cyclopentenyl substituents, has been achieved through specific synthetic routes. These compounds have been crystallographically characterized, revealing insights into their structural aspects (Mochida, Kobayashi, & Akasaka, 2013).
Molecular Structure Analysis
The molecular structure of cyclopentenylferrocene and related compounds shows interesting features such as the order-disorder of substituents, which has been observed in the crystal structures. The structural analysis provides crucial information on the spatial arrangement and electronic configuration of these molecules.
Chemical Reactions and Properties
Cyclopentenylferrocene undergoes various chemical reactions that highlight its reactivity and potential as a precursor for further chemical modifications. The formation of charge-transfer salts and cyclopalladation reactions are examples of such processes, which lead to the formation of new complexes with distinct properties (Wang et al., 2006).
Physical Properties Analysis
The physical properties of cyclopentenylferrocene, such as melting points, solubility, and crystalline structure, are influenced by its molecular configuration. The study of these properties is essential for understanding the material characteristics and for the development of applications based on cyclopentenylferrocene.
Chemical Properties Analysis
The chemical properties of cyclopentenylferrocene, including its redox behavior, coordination chemistry, and reactivity towards various reagents, are critical for its application in catalysis, materials science, and organometallic chemistry. The ability to form stable complexes with different metals and to undergo electrophilic substitutions are notable chemical properties of cyclopentenylferrocene.
For more in-depth information and studies related to cyclopentenylferrocene, the following references provide valuable insights:
Mochida, T., Kobayashi, T., & Akasaka, T. (2013). Preparation and structures of biferrocenes with alicyclic substituents: Order–disorder of substituents in the crystal structures of cyclohexenylbiferrocene and its charge-transfer salt. Journal of Organometallic Chemistry, 741, 72-77. Link to paper.
Wang, H., Li, Y., Gao, R., Wu, H., Geng, F., & Jin, R. (2006). Stereoselective cyclopalladation of [{(N-methyl-N-aryl)amino}methyl]ferrocenes: Crystal structure of σ-Pd[ClPPh3(η5-C5H5)Fe(η5-C5H3CH2N(CH3)C6H4OCH3-4)] · H2O. Inorganic Chemistry Communications, 9, 658-661. Link to paper.
Applications De Recherche Scientifique
-
Polymer Chemistry
- Ferrocenyl-based compounds, including Cyclopentenylferrocene, have applications in polymer chemistry .
- They are used in the creation of redox dynamic polymers and dendrimers .
- The methods of application involve standard procedures in polymer chemistry, which include polymerization, substitution, and grafting .
- The outcomes include the creation of polymers with unique functions and physical and chemical properties that are absent in single molecules .
-
Materials Science
- Ferrocenyl-based compounds are used in materials science as bioreceptors .
- They are used in the development of materials with unique properties .
- The methods of application involve the integration of these compounds into material structures .
- The outcomes include the development of materials with enhanced properties .
-
Pharmacology, Biochemistry, and Electrochemistry
- Ferrocenyl-based compounds have applications in pharmacology, biochemistry, and electrochemistry .
- They are used in various redox systems .
- The methods of application involve the use of these compounds in redox reactions .
- The outcomes include the development of highly effective non-toxic medicinal substances .
-
Radiation Absorbers
- Ferrocene and its derivatives can be used as absorbers of different types of radiation, including cosmic rays .
- The application involves the use of these compounds in devices designed to absorb and mitigate the effects of various types of radiation .
- The outcomes include the development of more effective radiation shielding materials .
-
Combustion Regulators
-
Solid Rocket Propellant
-
Electrocatalysts
- Ferrocene-based compounds, including Cyclopentenylferrocene, have been used as electrocatalysts .
- They are used in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications .
- The methods of application involve the use of these compounds in electrochemical reactions .
- The outcomes include enhanced reaction kinetics and electrochemical responses of the device .
-
Biosensors and Immunosenors
- Ferrocene-based polymers have applications in the construction of amperometric biosensors and immunosensors for proteins, DNA, and hepatitis B surface antigen (HBsAg) .
- They can also be used in the construction of carbon monoxide sensors .
- The methods of application involve the integration of these compounds into sensor structures .
- The outcomes include the development of sensors with enhanced specificity and sensitivity .
-
Optical Logic Devices
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;5-(cyclopenten-1-yl)cyclopenta-1,3-diene;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11.C5H5.Fe/c1-2-6-9(5-1)10-7-3-4-8-10;1-2-4-5-3-1;/h1-2,5-7H,3-4,8H2;1-5H;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHQGWZCFPIJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)[C-]2C=CC=C2.[CH-]1C=CC=C1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrocene, (1-cyclopenten-1-yl)- | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)


